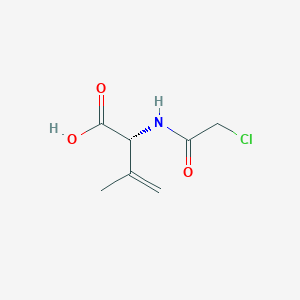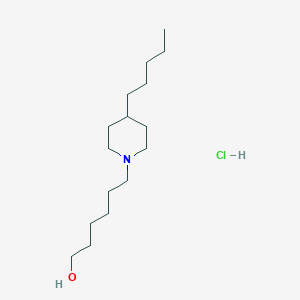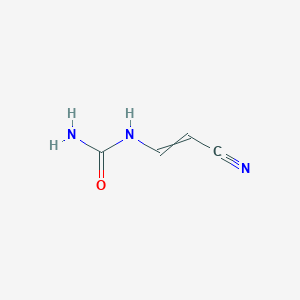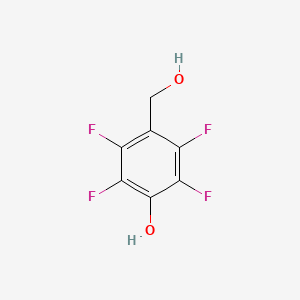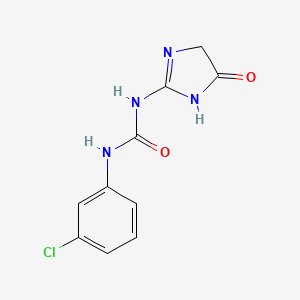
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid is an organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with a methylsulfanyl group, an octyloxy group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the xanthene core, followed by the introduction of the methylsulfanyl and octyloxy groups through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the xanthene core can be reduced to form a hydroxyl group.
Substitution: The octyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkoxy or thioether derivatives.
Applications De Recherche Scientifique
7-(Methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The xanthene core can interact with biological macromolecules, leading to changes in their function. The methylsulfanyl and octyloxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methylsulfanyl and octyloxy groups, resulting in different chemical properties.
5-(Octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid: Similar structure but without the methylsulfanyl group.
7-(Methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid: Similar structure but without the octyloxy group.
Uniqueness
The presence of both the methylsulfanyl and octyloxy groups in 7-(methylsulfanyl)-5-(octyloxy)-9-oxo-9H-xanthene-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
61381-21-3 |
|---|---|
Formule moléculaire |
C23H26O5S |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
7-methylsulfanyl-5-octoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C23H26O5S/c1-3-4-5-6-7-8-11-27-20-14-16(29-2)13-18-21(24)17-12-15(23(25)26)9-10-19(17)28-22(18)20/h9-10,12-14H,3-8,11H2,1-2H3,(H,25,26) |
Clé InChI |
MJGPBIXGNGBETE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=CC2=C1OC3=C(C2=O)C=C(C=C3)C(=O)O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


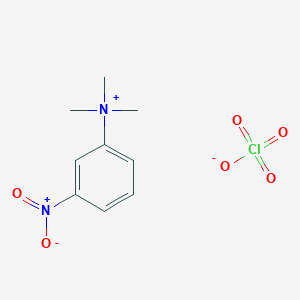


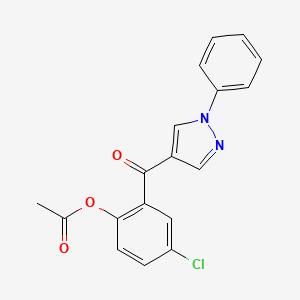
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

